2-methyl-3-[3-(5-methyl-1H-indol-3-yl)propanoylamino]-3-phenylpropanoic acid
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Overview
Description
2-methyl-3-[3-(5-methyl-1H-indol-3-yl)propanoylamino]-3-phenylpropanoic acid is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[3-(5-methyl-1H-indol-3-yl)propanoylamino]-3-phenylpropanoic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific steps and conditions can vary, but generally include:
Formation of the hydrazone: Reacting phenylhydrazine with a suitable ketone or aldehyde.
Cyclization: Heating the hydrazone in the presence of an acid catalyst to form the indole ring.
Functionalization: Introducing the methyl and propanoylamino groups through subsequent reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[3-(5-methyl-1H-indol-3-yl)propanoylamino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2-methyl-3-[3-(5-methyl-1H-indol-3-yl)propanoylamino]-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-methyl-3-[3-(5-methyl-1H-indol-3-yl)propanoylamino]-3-phenylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
What sets 2-methyl-3-[3-(5-methyl-1H-indol-3-yl)propanoylamino]-3-phenylpropanoic acid apart is its specific structure, which combines an indole moiety with additional functional groups, potentially enhancing its biological activity and making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-3-[3-(5-methyl-1H-indol-3-yl)propanoylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-8-10-19-18(12-14)17(13-23-19)9-11-20(25)24-21(15(2)22(26)27)16-6-4-3-5-7-16/h3-8,10,12-13,15,21,23H,9,11H2,1-2H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYXSUATXSGNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCC(=O)NC(C3=CC=CC=C3)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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